21-(3-羧基-1-氧代丙氧基)-17-羟基孕甾-4-烯-3,20-二酮单钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt is a useful research compound. Its molecular formula is C₂₅H₃₃NaO₇ and its molecular weight is 468.52. The purity is usually 95%.

BenchChem offers high-quality 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎糖皮质激素

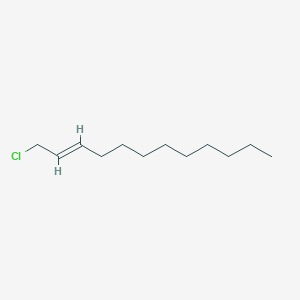

氢化可的松钠琥珀酸酯是一种抗炎糖皮质激素 {svg_1}. 糖皮质激素是一种类固醇激素,在多种生理过程中发挥着至关重要的作用,包括免疫应答和炎症控制。

肾上腺皮质功能减退症的替代疗法

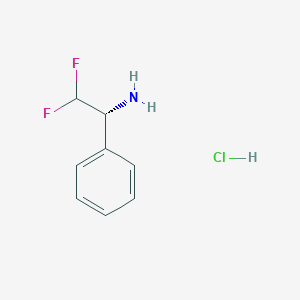

天然存在的糖皮质激素(氢化可的松和可的松)也具有保钠作用,可作为肾上腺皮质功能减退症的替代疗法 {svg_2}.

各种疾病的治疗

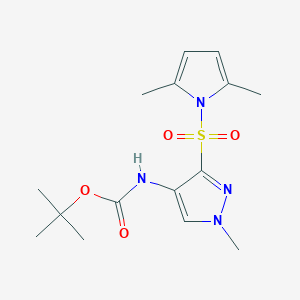

天然存在的糖皮质激素的合成类似物主要用于治疗多种器官系统的炎症疾病 {svg_3}.

快速达到高血药浓度

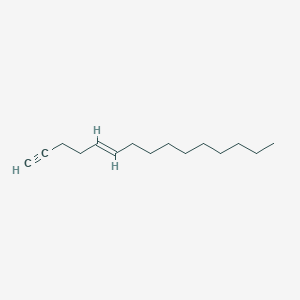

氢化可的松的高度水溶性钠琥珀酸酯允许以小体积稀释剂立即静脉注射高剂量氢化可的松。 这在需要快速获得高血药浓度氢化可的松的情况下特别有用 {svg_4}.

药物测试

该化合物用于药物测试 {svg_5}. 高质量的参考标准对于获得准确的结果至关重要。

药物制剂的挑战

作用机制

Target of Action

The primary target of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, also known as hydrocortisone sodium succinate, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Hydrocortisone sodium succinate interacts with its target, the glucocorticoid receptor, to exert its effects . It mimics the action of naturally occurring glucocorticoids, such as hydrocortisone and cortisone . These hormones are known for their anti-inflammatory effects in disorders of many organ systems .

Biochemical Pathways

Upon binding to the glucocorticoid receptor, hydrocortisone sodium succinate triggers a series of biochemical reactions that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . This results in a decrease in inflammation and an overall reduction in the immune response .

Pharmacokinetics

Hydrocortisone sodium succinate is readily absorbed from the gastrointestinal tract . Its high water solubility allows for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of hydrocortisone are required rapidly . The effects of hydrocortisone sodium succinate are evident within one hour and persist for a variable period .

Result of Action

The molecular and cellular effects of hydrocortisone sodium succinate’s action include a reduction in inflammation and a modulation of the immune response . This can lead to relief from symptoms in conditions such as adrenocortical deficiency states .

Action Environment

The action, efficacy, and stability of hydrocortisone sodium succinate can be influenced by various environmental factors. For instance, the pH of the reconstituted solution is adjusted with sodium hydroxide so that it is within the USP specified range of 7 to 8 . This ensures optimal conditions for the compound’s action.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt' involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Succinic anhydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregnenolone is reacted with succinic anhydride in the presence of sodium hydroxide to form 17α-hydroxy-3-oxo-pregn-4-ene-21,20-carboxylic acid.", "Step 2: The resulting compound is then reacted with acetic anhydride and pyridine to form the corresponding acetylated derivative.", "Step 3: The acetylated derivative is then hydrolyzed with sodium hydroxide to form 21-(3-acetoxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione.", "Step 4: The resulting compound is then reacted with sodium bicarbonate and methanol to form the monosodium salt of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt.", "Step 5: The final product is purified by recrystallization from chloroform and water, and dried to obtain the desired compound." ] } | |

CAS 编号 |

70795-33-4 |

分子式 |

C₂₅H₃₃NaO₇ |

分子量 |

468.52 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。